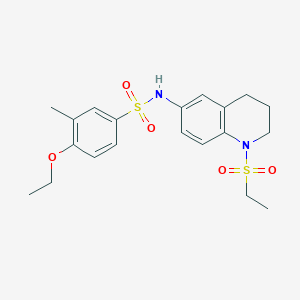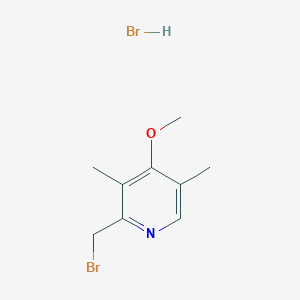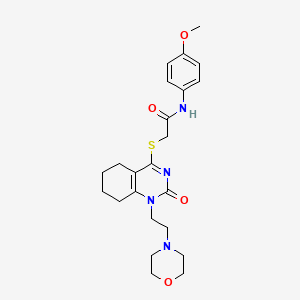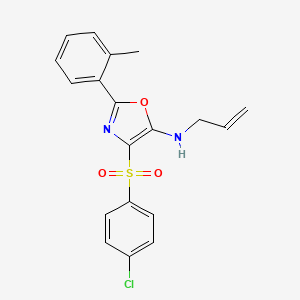
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, making it a valuable substance in various scientific and industrial applications. Its structure includes elements such as an ethoxy group, a tetrahydroquinolinyl moiety, and sulfonamide functionality, each contributing to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide involves multiple steps:
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline core can be synthesized through cyclization reactions involving aniline derivatives and aldehydes under acidic conditions.
Ethylsulfonyl Substitution
Attachment of the Ethoxy Group
The ethoxy group is introduced via alkylation reactions using ethyl bromide in an ether solvent with a suitable base to facilitate the substitution.
Final Coupling with Benzene Sulfonamide
The final coupling with benzene sulfonamide involves a condensation reaction, usually facilitated by dehydrating agents like dicyclohexylcarbodiimide (DCC) in an aprotic solvent.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using large-scale reaction vessels and continuous flow processes to enhance yield and purity. Conditions such as temperature, pressure, and choice of solvent are optimized to ensure efficient production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Under oxidizing conditions, such as those with potassium permanganate or chromium trioxide, the ethoxy group can be oxidized to yield a variety of by-products, including carbonyl-containing compounds.
Reduction
Reductive conditions, using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), can reduce certain functional groups in the compound, potentially transforming the sulfonamide to an amine.
Substitution
Nucleophilic substitution reactions can occur, especially at the ethoxy and sulfonyl groups, under appropriate conditions with nucleophiles such as ammonia or amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: : Ammonia (NH₃), primary and secondary amines
Major Products Formed
Oxidation: : Carbonyl compounds
Reduction: : Amines
Substitution: : Amine derivatives
Scientific Research Applications
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide has significant applications in scientific research, including:
Chemistry
Used as a precursor in the synthesis of other complex organic molecules.
Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology
Investigated for its potential as an inhibitor of enzymes due to its sulfonamide group.
Studied for its interactions with biological membranes and proteins.
Medicine
Explored for its therapeutic potential in the treatment of diseases due to its structural similarity to other bioactive sulfonamides.
Used in drug development research to understand structure-activity relationships.
Industry
Applied in the development of specialty chemicals and advanced materials.
Utilized in the formulation of novel polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide largely depends on its interaction with molecular targets:
Molecular Targets
Enzymes: The sulfonamide group is known to inhibit certain enzymes by mimicking the substrate and binding to the active site.
Receptors: The quinoline core may interact with specific receptors, influencing cellular signaling pathways.
Pathways Involved
Inhibition of enzyme activity can lead to downstream effects on metabolic pathways, affecting cellular function.
Binding to receptors can modulate signaling cascades, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
4-methoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide
Uniqueness
4-ethoxy-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is unique in its combination of functional groups, which confer distinctive chemical reactivity and biological activity. The ethoxy and ethylsulfonyl groups, in particular, provide a specific steric and electronic environment that can influence its interactions with molecular targets differently compared to its analogs.
This detailed exploration touches on the multifaceted aspects of this compound, showcasing its synthesis, reactions, applications, mechanisms, and comparison with related compounds.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-27-20-11-9-18(13-15(20)3)29(25,26)21-17-8-10-19-16(14-17)7-6-12-22(19)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWCWGVIVBIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,5-trimethyl-4-{[3-(2-methylpropane-2-sulfonyl)pyrrolidin-1-yl]sulfonyl}-1H-pyrazole](/img/structure/B2583938.png)
![2-(2-(2,3,6-Triazino[5,4-b]indol-3-ylthio)acetylhydrazide](/img/structure/B2583940.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)



![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2583950.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2583958.png)
![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)
